molecular formula C20H20N2O2 B2784259 2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide CAS No. 383902-47-4

2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide

Cat. No. B2784259
CAS RN: 383902-47-4
M. Wt: 320.392
InChI Key: GVYWGZGIXHEQKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMOQA, and it has been synthesized using different methods.

Scientific Research Applications

Structural Aspects and Properties

Research into the structural aspects of similar quinoline derivatives has revealed insights into their crystalline formation and properties. For example, studies on isoquinoline derivatives have shown how interactions with mineral acids can lead to different structural outcomes such as gels or crystalline solids, depending on the acid's anionic structure. These findings are crucial for understanding the molecular interactions and potential applications of these compounds in material science and drug formulation (Karmakar, Sarma, & Baruah, 2007).

Vibrational Spectroscopy and Molecular Docking Studies

Vibrational spectroscopy, combined with molecular docking studies, has been used to explore the structural and electronic properties of quinoline derivatives. These studies provide a comprehensive understanding of the molecule's bioactive conformation, enabling predictions about its interaction with biological targets. For instance, research on a closely related compound demonstrated its potential to inhibit BRCA2 complex, suggesting applications in cancer therapy (El-Azab et al., 2016).

Synthesis and Optimization

New synthetic routes and optimizations for quinoline derivatives highlight the ongoing efforts to enhance the efficiency and yield of these compounds. Such advancements are pivotal for their practical application in medicinal chemistry and drug development. An example of this is the development of a practical synthetic route for N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide, demonstrating the potential for high-yield, high-purity synthesis (Wenpeng et al., 2014).

Application in Alzheimer's Disease and Metal Chelation

The potential therapeutic applications of 8-hydroxyquinoline derivatives, closely related to the target compound, in Alzheimer's disease treatment have been explored. These compounds have shown promising results in metal chaperoning, disaggregating amyloid plaques, and inhibiting redox chemistry, providing a foundation for their use in neurodegenerative disease treatment (Kenche et al., 2013).

Antitumor and Antimicrobial Activities

Quinoline derivatives have been evaluated for their antitumor and antimicrobial activities, with several studies highlighting their potential as anticancer and antibacterial agents. This research underscores the importance of these compounds in developing new therapeutic agents (Mikhailovskii et al., 2020), (Rajveer et al., 2010).

properties

IUPAC Name

2-(2,8-dimethyl-4-oxoquinolin-1-yl)-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-13-7-4-5-10-17(13)21-19(24)12-22-15(3)11-18(23)16-9-6-8-14(2)20(16)22/h4-11H,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYWGZGIXHEQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C=C(N2CC(=O)NC3=CC=CC=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide

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